molecular formula C13H26ClNS B1457817 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864053-48-4

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride

Cat. No.: B1457817
CAS No.: 1864053-48-4
M. Wt: 263.87 g/mol
InChI Key: BFATWNQXQQOPPE-UHFFFAOYSA-N
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Description

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H26ClNS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride typically involves several steps. One common method includes the reaction of piperidine with a cyclohexylsulfanyl ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclohexylsulfanyl group.

Scientific Research Applications

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of piperidine derivatives in research and industry.

Properties

IUPAC Name

4-(2-cyclohexylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFATWNQXQQOPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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